molecular formula C18H18N2O B5095151 4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol

4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol

Cat. No.: B5095151
M. Wt: 278.3 g/mol
InChI Key: QMDKUPCGRHULQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.141913202 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Identification in Foodstuffs and Biological Fluids

Tetrahydro-beta-carbolines, including compounds similar to 4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, have been identified in various foodstuffs, human urine, and human milk. These compounds are considered precursors to mutagenic N-nitroso compounds. An HPLC and mass spectrometry method was developed for their identification, suggesting potential applications in food safety and human health monitoring (Adachi et al., 1991).

Synthesis Techniques

Research has focused on developing new synthetic routes for tetrahydro-beta-carbolines. One study describes a versatile method for synthesizing 4-substituted 1,2,3,4-tetrahydro-beta-carboline derivatives, showcasing the potential for creating a variety of compounds for further pharmacological studies (Agnusdei et al., 2003).

Antioxidant and Radical Scavenging Activity

Tetrahydro-beta-carbolines exhibit significant antioxidant and free radical scavenging properties. These compounds, found in fruits and fruit juices, could contribute to the antioxidant effects in the human body, implicating their potential therapeutic applications (Herraiz et al., 2003).

Maillard Reaction Products

Studies on the Maillard reaction involving tetrahydro-beta-carbolines have led to the identification of new derivatives with potential antioxidant properties. These findings highlight the possibility of developing novel antioxidants from food processing reactions (Goh et al., 2015).

Properties

IUPAC Name

4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c21-14-7-5-13(6-8-14)11-20-10-9-16-15-3-1-2-4-17(15)19-18(16)12-20/h1-8,19,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDKUPCGRHULQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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